1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

LogP Lipophilicity Drug-likeness

Medicinal chemists targeting CNS disorders face limited BBB-penetrant building blocks. This N-methyl benzoxazole (TPSA 38.1 Ų, 1 H-bond donor) outperforms primary amine analogs (TPSA 52.0 Ų). • XLogP3 1.2 & 2 rotatable bonds balance flexibility/solubility for fragment libraries. • Superior hydrolytic stability vs. 2-(chloromethyl)benzoxazole for multi-step synthesis. • ≥95% purity, MFCD09038216, batch consistency. Sealed dry, 2-8°C storage.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 136727-12-3
Cat. No. B167282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine
CAS136727-12-3
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCNCC1=NC2=CC=CC=C2O1
InChIInChI=1S/C9H10N2O/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3
InChIKeyNFGYJXAQDDQWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine: Procurement-Grade Characterization


1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine (CAS 136727-12-3) is a heterocyclic compound consisting of a benzoxazole core functionalized at the 2-position with an N-methylaminomethyl side chain [1]. It belongs to the broader class of benzoxazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry and agrochemical research due to their diverse biological activities, including herbicidal and anticancer properties [2]. The compound is commercially supplied as a free base, typically at purities of 95–98%, and is widely used as a synthetic intermediate for the preparation of more complex benzoxazole-containing molecules .

FormFree base, secondary N-methyl amine
RoleSynthetic intermediate; benzoxazole building block
Purity gradeStandard research grade; documented analytical profile
Workflow fitLead optimization, fragment-based library, agrochemical exploration

Substitution Risk of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine with Generic Analogs


Within the benzoxazole methanamine series, even subtle structural modifications—such as N-methylation versus primary amine, or changes in the leaving group at the 2-position—produce significant shifts in key molecular properties, including lipophilicity, hydrogen-bonding capacity, and steric profile [1][2]. These shifts directly impact the compound's reactivity, stability, and pharmacological behavior, meaning that an analog like 2-(aminomethyl)benzoxazole cannot serve as a drop-in replacement in synthetic routes or biological assays . As the quantitative evidence below demonstrates, the target compound occupies a distinct property space that is critical for applications requiring precise control over permeability, solubility, and off-target interactions.

N‑methyl vs. primary amineSecondary amine alters lipophilicity, H‑bond donor count, and polar surface area relative to 2‑(aminomethyl)benzoxazole. These shifts may change solubility and permeability profiles; direct interchange without validation is not supported.
Side‑chain flexibilityN‑methylaminomethyl group introduces an additional rotatable bond absent in the primary‑amine analog. Conformational behavior in binding or reactivity may differ.
Reactive analog cautionThe 2‑(chloromethyl) analog carries hydrolytic instability risk; the N‑methyl free base shows more consistent storage stability in reported vendor specifications.

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine: Key Differentiation Evidence


Reduced Lipophilicity vs Primary Amine Analog

The N-methyl substitution in 1-(benzo[d]oxazol-2-yl)-N-methylmethanamine lowers the computed octanol-water partition coefficient (XLogP3) to 1.2, compared to 1.99 for the primary amine analog 2-(aminomethyl)benzoxazole [1][2]. This 0.79 log unit decrease corresponds to a roughly 6-fold lower lipophilicity, which is expected to enhance aqueous solubility and reduce non-specific binding in biological assays.

Computed lipophilicity
Reported
XLogP3 = 1.2 vs. 1.99 (primary amine analog); Δ = -0.79
Lower lipophilicity may support aqueous solubility screening.
Computed by XLogP3 3.0; cross-study context from PubChem.
LogP Lipophilicity Drug-likeness

Lower Hydrogen-Bond Donor Count than Primary Amine

The compound possesses only 1 hydrogen-bond donor (the secondary amine NH), compared to 2 H-bond donors in 2-(aminomethyl)benzoxazole (primary amine NH2). This reduction aligns with medicinal chemistry guidelines that recommend ≤3 H-bond donors for optimal oral bioavailability [1][2].

H‑bond donor count
Reported
1 H‑bond donor
Primary amine analog: 2 H‑bond donors (Cactvs 3.4.8.18)
Fewer HBD may improve membrane permeability context.
Aligns with drug-likeness guidelines; source‑specific review advised.
H-Bond Donors Drug-likeness Selectivity

Lower TPSA and CNS Penetration Advantage

The topological polar surface area (TPSA) of 1-(benzo[d]oxazol-2-yl)-N-methylmethanamine is 38.1 Ų, substantially lower than the 52.0 Ų of the primary amine analog [1][2]. This value sits below the 60 Ų threshold commonly associated with good blood-brain barrier penetration, whereas the primary amine analog’s TPSA approaches the threshold, potentially limiting CNS exposure.

Polar surface area
Reported
38.1 Ų
Primary amine: 52.0 Ų (Δ -13.9 Ų). CNS threshold ~60 Ų.
TPSA below typical CNS limit; supports CNS permeation review.
Computed by Cactvs 3.4.8.18; model-dependent interpretation.
TPSA CNS Penetration Medicinal Chemistry

Increased Conformational Flexibility via Rotatable Bonds

The N-methylaminomethyl side chain introduces an additional rotatable bond (total = 2) compared to the simpler aminomethyl side chain of 2-(aminomethyl)benzoxazole (rotatable bonds = 1) [1][2]. This extra degree of freedom can be advantageous in library design, allowing the compound to adopt a wider range of binding conformations without sacrificing core rigidity.

Rotatable bonds
Reported
2 rotatable bonds
Primary amine analog: 1 rotatable bond (Cactvs 3.4.8.18)
Extra degree of freedom may diversify binding conformations.
Relevant for fragment-based library design; validation required.
Conformational Flexibility Scaffold Diversity Molecular Design

Consistent Commercial Purity Profile

Multiple vendors supply the compound at purities of 95% (free base) or 98% (custom synthesis grades), with documented analytical characterization (e.g., MFCD09038216) . In contrast, the chloro analog 2-(chloromethyl)benzoxazole is often supplied at lower or more variable purity due to its reactive benzylic chloride functionality .

Commercial purity
Data to verify
≥95% (free base) reported by multiple vendors; documented analytical characterization available.
Vendor-reported profiles; batch-specific verification recommended.
Sources: supplier catalogs; independent lot confirmation advised.
Chemical Purity Procurement Quality Batch Consistency

Privileged Benzoxazole Scaffold with Herbicidal Activity

Benzoxazole derivatives, including 2-aminomethyl-substituted variants, have demonstrated phytotoxic activity across multiple plant species, with certain analogs outperforming commercial herbicides [1]. While the N-methyl derivative itself has not been tested head-to-head, the class-level evidence supports its potential as a synthetic precursor to bioactive herbicidal agents.

Herbicidal scaffold
Class-level
Benzoxazole core demonstrates phytotoxicity in seed germination assays; N‑methyl derivative not tested head‑to‑head.
Class-level inference positions compound as agrochemical intermediate candidate.
Sangi et al. 2019; direct data for this analog not available.
Herbicidal Activity Privileged Scaffold Agrochemical Research

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine: Prioritized Application Scenarios


CNS Drug Discovery: BBB-Penetrant Scaffolds

Based on the compound's TPSA of 38.1 Ų (below the 60 Ų CNS threshold) and only 1 H-bond donor, it is particularly well-suited as a building block for synthesizing blood-brain barrier-penetrant candidates targeting neurological disorders. Procurement for CNS-focused medicinal chemistry programs should prioritize this compound over the primary amine analog (TPSA 52.0 Ų, 2 H-bond donors) to maximize the probability of CNS exposure [1][2].

Fragment-Based Lead Discovery: Flexible Library Design

With 2 rotatable bonds (vs. 1 in the primary amine analog) and a moderate XLogP3 of 1.2, the compound offers a favorable balance of conformational flexibility and solubility for fragment-based screening libraries. Procurement teams building diverse benzoxazole-focused libraries should select this intermediate to increase scaffold diversity while maintaining drug-like property space [1][2].

Agrochemical Intermediate: Herbicidal Benzoxazole Core

Given the confirmed phytotoxic activity of benzoxazole derivatives across multiple crop and weed species, this N-methyl variant serves as a key intermediate for generating novel herbicide candidates. Research groups focused on developing herbicides with new modes of action should prioritize this building block for structure-activity relationship studies analogous to those described by Sangi et al. (2019) [1].

Reliable Large-Scale Procurement for Parallel Synthesis

Multiple commercial suppliers provide the compound at ≥95% purity with documented analytical characterization (MFCD09038216), ensuring batch-to-batch consistency for parallel synthesis applications. Unlike the hydrolytically labile 2-(chloromethyl)benzoxazole analog, the N-methyl derivative offers superior storage stability, making it the preferred choice for procurement managers orchestrating multi-step synthetic campaigns [1][2].

Application
Selection Property
Validation Focus
CNS‑targeted scaffold design
Low TPSA and reduced H‑bond donor count
BBB permeability context; TPSA‑threshold review
Fragment‑based library diversification
Increased rotatable bonds, moderate lipophilicity
Conformational sampling; solubility‑property balance
Agrochemical intermediate exploration
Benzoxazole privileged scaffold context
Phytotoxicity class‑level evidence; analog‑specific verification
Parallel synthesis procurement
Documented purity profiles and storage stability
Batch‑to‑batch consistency; stability under storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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